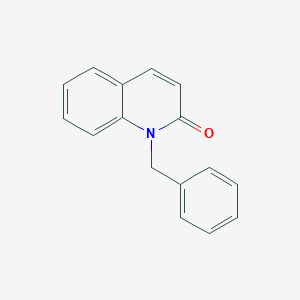

1-Benzyl-2-quinolone

説明

1-Benzyl-2-quinolone is a nitrogen-containing heterocyclic compound characterized by a quinolinone core substituted with a benzyl group at the 1-position. Its molecular formula is C₁₆H₁₃NO, with a molecular weight of 235.29 g/mol (calculated from HRMS data) . The compound is synthesized via catalytic asymmetric carbon-carbon bond formation methodologies, often involving Grignard reagent additions to N-heterocycles. Purification is typically achieved using flash column chromatography (silica gel, pentane:Et₂O = 1:1 eluent), yielding a white solid with an isolated yield of 70% .

Key spectroscopic data include:

特性

分子式 |

C16H13NO |

|---|---|

分子量 |

235.28 g/mol |

IUPAC名 |

1-benzylquinolin-2-one |

InChI |

InChI=1S/C16H13NO/c18-16-11-10-14-8-4-5-9-15(14)17(16)12-13-6-2-1-3-7-13/h1-11H,12H2 |

InChIキー |

OKZVGSVWYGCZBL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC3=CC=CC=C32 |

正規SMILES |

C1=CC=C(C=C1)CN2C(=O)C=CC3=CC=CC=C32 |

製品の起源 |

United States |

科学的研究の応用

Medicinal Applications

Antimicrobial Activity

1-Benzyl-2-quinolone and its derivatives have been studied for their antimicrobial properties. Research indicates that compounds in the quinolone family can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. For instance, hybrid compounds combining 2-quinolones with triazoles exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The structural similarity of this compound to established antibiotics like ciprofloxacin suggests potential efficacy in treating resistant bacterial infections.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways involved in tumor growth . The ability to modify the benzyl group allows for the fine-tuning of biological activity, making this compound a candidate for further drug development.

Neuroprotective Effects

Research has also indicated that quinolone derivatives may possess neuroprotective properties. They are being investigated for their potential to mitigate neurodegenerative diseases by targeting oxidative stress and inflammation pathways . This opens avenues for developing treatments for conditions such as Alzheimer's and Parkinson's disease.

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Friedländer Synthesis : This classical method involves the condensation of an aniline with a ketone or aldehyde, followed by cyclization to form the quinolone structure.

- Microwave-Assisted Synthesis : Recent advancements have introduced microwave-assisted techniques that enhance reaction efficiency and yield . This method allows for rapid synthesis under controlled conditions.

Case Studies

Several case studies illustrate the successful synthesis and application of this compound:

- Antimicrobial Hybrid Compounds : A study synthesized this compound derivatives combined with triazole moieties, demonstrating effective antibacterial activity against resistant strains .

- Anticancer Activity Evaluation : Another study evaluated various derivatives for their ability to inhibit cancer cell lines, revealing structure-activity relationships that guide further optimization .

Data Summary

類似化合物との比較

Table 1: Key Properties of 1-Benzyl-2-quinolone and Analogs

Key Observations:

Substituent Effects: The benzyl group in this compound introduces distinct aromatic splitting patterns (e.g., δ 7.69 ppm for H-3) compared to 1-Methyl-2-quinolone (δ 3.71 ppm for CH₃) . The quaternary ammonium structure of 1-Benzylquinolinium chloride enhances solubility in polar solvents, unlike neutral 2-quinolones .

Synthetic Yields: Both this compound and 1-Methyl-2-quinolone achieve 70% yields via similar chromatographic purification, suggesting comparable synthetic accessibility .

Pharmacological Potential: While this compound lacks direct activity data, structurally related 6-hydroxy-3,4-dihydroquinolin-2-one exhibits anti-inflammatory properties . The benzyl group may modulate bioavailability or target binding in drug design .

Functional Group Impact on Reactivity

- Benzyl vs. Methyl: The benzyl group in this compound provides π-π stacking opportunities in molecular recognition, advantageous in catalysis or receptor binding. In contrast, the methyl group in 1-Methyl-2-quinolone offers minimal steric interference, favoring nucleophilic reactions .

- Quaternary vs. Neutral Nitrogen: 1-Benzylquinolinium chloride’s charged nitrogen facilitates ionic interactions, making it suitable for analytical reagents or ionic liquid applications .

準備方法

Friedländer and Knorr Annulation

The classical Friedländer annulation involves the condensation of 2-aminobenzaldehyde derivatives with β-keto esters or malonates under acidic or basic conditions. For 1-benzyl-2-quinolone, this method requires 2-aminoacetophenone derivatives and benzyl malonate, cyclizing via Knoevenagel condensation and subsequent lactamization. However, traditional Friedländer reactions often suffer from harsh conditions (e.g., concentrated sulfuric acid) and moderate yields (50–70%).

The Knorr-type synthesis, alternatively, employs electrophilic aromatic substitution of anilines with α,β-unsaturated carbonyl compounds, followed by cyclodehydration. While effective for unsubstituted quinolones, introducing a benzyl group at the N1 position necessitates additional protection-deprotection steps, complicating the workflow.

Modern One-Pot and Multicomponent Syntheses

Improved Patent-Based Processes

A landmark patent (WO2001085692A2) describes an optimized route to N-substituted quinolones, including this compound. The method involves reacting 2-chloroquinolone with benzylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 25–60°C, achieving yields of 90–95% and purity >99%. Key advantages over classical methods include:

- Mild temperatures (0–60°C vs. >120°C historically)

- Reduced reaction time (2–4 hours vs. 8–12 hours)

- Broad solvent compatibility , including toluene and acetonitrile.

The process employs bases such as potassium carbonate or triethylamine to deprotonate the amine, facilitating nucleophilic substitution at the quinolone’s N1 position.

Multicomponent 1,3-Dipolar Cycloaddition

Recent work demonstrates the synthesis of 1-propargyl-2-quinolone intermediates via 1,3-dipolar cycloaddition, which can be further functionalized to 1-benzyl derivatives. Using methyl (2-oxo-1,2-dihydroquinolin-4-yl)-L-alaninate and propargyl bromide in dimethylformamide (DMF) with tetra-n-butylammonium bromide (TBAB), the reaction proceeds at room temperature, yielding 85–90% of the propargylated product. Subsequent hydrogenation over Raney nickel or Pd/C introduces the benzyl group, though this step requires careful optimization to avoid over-reduction.

Catalytic and Transition Metal-Mediated Methods

Palladium-Catalyzed Cascade Reactions

Palladium catalysis enables efficient construction of the quinolone core through sequential C–N and C–C bond formations. For example, 2-alkenylanilines react with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP), forming isocyanate intermediates that undergo 6π-electrocyclization to yield 2-quinolones. Introducing a benzyl group post-cyclization via alkylation or reductive amination completes the synthesis.

Process Optimization and Industrial-Scale Production

Solvent and Base Selection

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in SNAr reactions, whereas toluene minimizes side reactions during high-temperature steps. Bases such as K₂CO₃ or NaHCO₃ are preferred for their mild deprotonation capacity and compatibility with benzylamine.

Hydrogenation and Reductive Amination

Post-synthetic modifications often require selective reduction. For instance, Raney nickel-mediated hydrogenation at 20–40 psi H₂ pressure effectively removes protecting groups or saturates double bonds without affecting the quinolone core.

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1-Benzyl-2-quinolone, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The compound is commonly synthesized via catalytic asymmetric carbon-carbon bond formation. Key parameters include catalyst selection (e.g., chiral ligands), solvent polarity, and temperature control. For example, Guo et al. (2020) achieved a 70% isolated yield using flash column chromatography (pentane:Et₂O = 1:1) and validated purity via HPLC . Optimization involves iterative adjustments to reaction stoichiometry and monitoring by TLC/GC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 7.69 ppm for the benzyl proton in CDCl₃) .

- HRMS : For molecular ion validation (e.g., [M+H]⁺ at m/z 160.0756) .

- X-ray crystallography : To resolve ambiguities in regiochemistry (see Wang et al., 2008, for dihydroquinolinone analogs) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While direct safety data for this compound is limited, related quinoline derivatives require PPE (gloves, goggles), fume hood usage, and adherence to SDS guidelines for storage (e.g., inert atmosphere, −20°C). Waste disposal must comply with institutional protocols for nitrogen-containing heterocycles .

Advanced Research Questions

Q. How can researchers achieve asymmetric induction in synthesizing chiral this compound derivatives?

- Methodological Answer : Asymmetric catalysis using chiral palladium or organocatalysts enables enantioselective C–C bond formation. Key factors include ligand design (e.g., BINOL derivatives) and solvent effects (aprotic vs. polar aprotic). Guo et al. (2020) demonstrated this via enantiomeric excess (ee) analysis using chiral HPLC . Cross-validation with circular dichroism (CD) spectroscopy is recommended.

Q. How should discrepancies between experimental NMR data and computational predictions for this compound be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects or conformational flexibility. Resolve by:

- X-ray crystallography : Compare experimental bond lengths/angles with DFT-optimized structures .

- Variable-temperature NMR : Assess dynamic equilibria (e.g., rotamers).

- Solvent parameter adjustments : Use COSMO-RS simulations to align computational models with experimental conditions .

Q. What experimental design principles apply when studying the reactivity of this compound under catalytic conditions?

- Methodological Answer : Use a fractional factorial design to evaluate variables (catalyst loading, temperature, solvent). For example:

| Variable | Range Tested | Impact on Yield |

|---|---|---|

| Catalyst (mol%) | 1–10% | Non-linear |

| Temperature (°C) | 25–80 | Positive correlation |

| Reference Guo et al. (2020) for baseline conditions . Include control experiments (e.g., catalyst-free runs) and kinetic profiling. |

Q. How can crystal structure data of this compound derivatives inform molecular conformation analysis?

- Methodological Answer : Analyze X-ray diffraction data (e.g., C–C σ-bond lengths, torsion angles) to identify steric or electronic effects. Wang et al. (2008) reported a dihedral angle of 12.5° between the benzyl and quinolone moieties, suggesting limited conjugation . Compare with computational models (e.g., Gaussian or ORCA) to validate force field parameters.

Q. What strategies are effective for resolving contradictions in bioactivity data of this compound analogs?

- Methodological Answer : Cross-validate assays (e.g., enzymatic vs. cell-based) and control for batch-to-batch variability in compound purity (HPLC ≥98%). For conflicting cytotoxicity results, perform dose-response curves (IC₅₀) across multiple cell lines and reference NMR/MS data to confirm structural integrity .

Methodological Notes

- Data Integrity : Follow protocols from Brunel University (2023) for maintaining data quality, including blinded analysis and electronic lab notebooks .

- Ethical Compliance : Adhere to institutional IRB guidelines when handling toxic compounds, as outlined in Coursera (2015) .

- Literature Review : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) over vendor databases to avoid bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。